6-[4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]-9H-purine
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Overview
Description
6-[4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]-9H-purine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a purine core, which is a fundamental structure in many biological molecules, including DNA and RNA. The presence of the 3,5-dimethylpyrazol-1-yl and pyrimidin-4-yl groups further enhances its chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 6-[4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]-9H-purine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of the pyrimidine intermediate, which is then reacted with 3,5-dimethylpyrazole under controlled conditions to form the desired product. The reaction typically involves the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to improve yield and reduce production costs .
Chemical Reactions Analysis
6-[4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]-9H-purine undergoes various chemical reactions, including oxidation, reduction, and substitution.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted purine and pyrimidine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-[4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]-9H-purine involves its interaction with specific molecular targets, primarily protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival . This inhibition can induce apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
6-[4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]-9H-purine can be compared to other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their kinase inhibitory activity and anticancer properties.
Purine analogs: Compounds like 6-mercaptopurine and azathioprine are well-known purine analogs used in medicine for their immunosuppressive and anticancer effects.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its binding affinity and selectivity for certain protein kinases, making it a valuable compound for targeted therapy .
Properties
IUPAC Name |
6-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-7H-purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N9O/c1-13-7-14(2)29(27-13)16-8-17(22-10-21-16)30-9-15-3-5-28(6-4-15)20-18-19(24-11-23-18)25-12-26-20/h7-8,10-12,15H,3-6,9H2,1-2H3,(H,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAUUYZTTAKHTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=NC5=C4NC=N5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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